molecular formula C18H18N6O2 B11178049 1-[4-Oxo-5-(pyridin-3-yl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

1-[4-Oxo-5-(pyridin-3-yl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B11178049
M. Wt: 350.4 g/mol
InChI Key: YDSYYVPRKPTENU-UHFFFAOYSA-N
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Description

1-[4-Oxo-5-(pyridin-3-yl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Oxo-5-(pyridin-3-yl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This can be achieved through nucleophilic substitution reactions where a piperidine derivative is introduced.

    Final Coupling and Oxidation: The final step involves coupling the pyrido[2,3-d]pyrimidine core with the piperidine derivative, followed by oxidation to form the oxo group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-Oxo-5-(pyridin-3-yl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl, aryl, or amino groups.

Scientific Research Applications

1-[4-Oxo-5-(pyridin-3-yl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Oxo-5-(pyridin-3-yl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of heterocyclic rings and functional groups, which confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

1-(4-oxo-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H18N6O2/c19-15(25)11-4-8-24(9-5-11)18-22-16-14(17(26)23-18)13(3-7-21-16)12-2-1-6-20-10-12/h1-3,6-7,10-11H,4-5,8-9H2,(H2,19,25)(H,21,22,23,26)

InChI Key

YDSYYVPRKPTENU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4

Origin of Product

United States

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